

The chemical properties of 4-hydroxy-N-methyl-N-propyltryptamine

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An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

Disclaimer: 4-hydroxy-N-methyl-N-propyltryptamine, also known as 4-HO-MPT or meprocin, is a synthetic psychoactive compound. The information provided herein is intended for researchers, scientists, and drug development professionals for academic and research purposes only. This document does not endorse or encourage the use of this substance.

Introduction

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a synthetic tryptamine derivative belonging to the 4-hydroxytryptamine subclass.[1][2] Structurally, it is an analog of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1] It is the 4-hydroxyl analog of N-methyl-N-propyltryptamine (MPT) and is considered a higher homologue of psilocin.[2] Like many of its structural relatives, 4-HO-MPT is recognized for its psychedelic properties, which are primarily mediated by its interaction with serotonin receptors in the central nervous system.[1][2]

First synthesized and described by Alexander Shulgin, this compound has appeared online as a research chemical.[1] Due to its classification as a novel or "designer" substance, comprehensive data on its chemical and pharmacological profile is limited. This guide synthesizes the available information and provides a predictive assessment of its properties based on the well-characterized profiles of analogous tryptamines.



Chemical Properties

The chemical identity of 4-HO-MPT is defined by its tryptamine core, featuring a hydroxyl group at the 4-position of the indole ring and asymmetric N-alkylation with methyl and propyl groups on the terminal amine.

Identifier	Value
IUPAC Name	3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol
Other Names	4-HO-MPT, Meprocin, 4-hydroxy-N-methyl-N-propyltryptamine
CAS Number	763035-03-6 (free base)
Molecular Formula	C14H20N2O
Molar Mass	232.33 g/mol

Physicochemical Properties & Stability

Quantitative experimental data for the physicochemical properties of 4-HO-MPT are not readily available. The values presented below are predicted based on its structure and comparison with its close analog, psilocin.



Property	Predicted Value / Characteristic	Notes
Appearance	Off-white to tan crystalline solid or oil.	Tryptamine freebases are often oils or low-melting solids.
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, acetone).	Freebase is generally insoluble in water. Fumarate or hydrochloride salts exhibit greater aqueous solubility.
рКа	~9.5 - 10.5 (tertiary amine)	Estimated based on similar tryptamines. The molecule will be protonated at physiological pH.
Stability	Prone to oxidation and degradation.[3]	The 4-hydroxyindole moiety is susceptible to oxidation, especially when exposed to light, heat, and air, often forming colored quinoid byproducts.[4] This is a known characteristic of psilocin.[4][5]
Storage	Should be stored in an inert, dark, and cold environment (e.g., freezer).[4][6][7]	For long-term stability, storage as a salt (e.g., fumarate) in a sealed container under an inert gas like argon is recommended.

Proposed Synthesis and Characterization

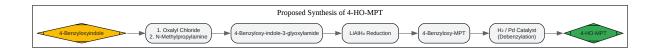
The synthesis of 4-HO-MPT can be approached through established methods for creating 4-substituted tryptamines. A common strategy involves building the tryptamine sidechain from a protected 4-hydroxyindole derivative.

Proposed Synthetic Pathway



A plausible synthetic route starts from 4-benzyloxyindole, protecting the reactive hydroxyl group. This approach is analogous to the synthesis of similar compounds like 4-HO-NiPT.[8][9]

- Oxalyl Chloride Acylation: 4-benzyloxyindole is reacted with oxalyl chloride to form the reactive indol-3-ylglyoxylyl chloride intermediate.
- Amidation: The intermediate is then reacted with N-methylpropylamine to form the corresponding glyoxylamide, 2-(4-(benzyloxy)-1H-indol-3-yl)-N-methyl-2-oxo-Npropylacetamide.
- Reduction: The amide and ketone functionalities of the glyoxylamide are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the protected tryptamine, 4-benzyloxy-N-methyl-N-propyltryptamine.
- Deprotection: The final step is the removal of the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the target compound, 4hydroxy-N-methyl-N-propyltryptamine.



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Caption: Proposed synthetic workflow for 4-HO-MPT.

Purification and Salt Formation

Purification of the final product is typically achieved through column chromatography. Due to the instability of the freebase, it is often converted to a more stable salt form. Fumarate salts are common for tryptamines as they tend to form stable, crystalline solids.[10][11] This is achieved by dissolving the freebase in a suitable solvent like acetone and adding a stoichiometric amount (0.5 equivalents for a 2:1 salt) of fumaric acid.[10][11]



Analytical Characterization

The identity and purity of 4-HO-MPT would be confirmed using standard analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, which is characteristic of the tryptamine structure.[12][13]
- High-Performance Liquid Chromatography (HPLC): Used to determine purity and can be coupled with a mass spectrometer (LC-MS) for definitive identification in complex matrices.
 [12][13][14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation by showing the chemical environment of each atom in the molecule.

Pharmacological Profile Mechanism of Action

The primary pharmacological action of 4-HO-MPT, like other classic psychedelics, is agonism at serotonin receptors, particularly the 5-HT₂A subtype.[1][2][15][16] The activation of 5-HT₂A receptors, which are highly expressed in the cerebral cortex, is the main driver of the subjective psychedelic effects.[17][18] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/G₁₁ pathway.[17][19]

Receptor Binding and Functional Activity

Studies have been conducted to assess the functional activity of 4-HO-MPT at various serotonin receptors using in vitro calcium mobilization assays.[20][21] The table below compares the potency (EC_{50}) and efficacy (E_{max}) of 4-HO-MPT with the well-characterized analog, psilocin (4-HO-DMT), at human 5-HT₂ receptors.



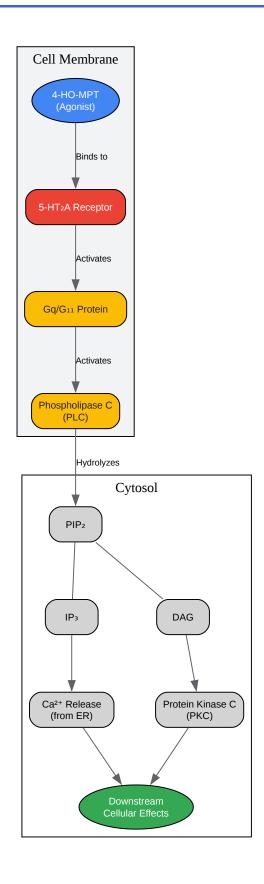
Compound	Receptor	Potency (EC₅o, nM)	Efficacy (E _{max} , % of 5-HT)	Reference
4-HO-MPT	h5-HT₂A	0.67	99.2%	[21]
h5-HT₂B	1.92	100.0%	[21]	_
h5-HT₂C	1.98	97.8%	[21]	
Psilocin (4-HO- DMT)	h5-HT₂A	0.17	81.0%	[21]
h5-HT₂B	0.81	96.0%	[21]	
h5-HT₂C	0.35	96.0%	[21]	_

These data indicate that 4-HO-MPT is a full agonist at these receptors, similar to psilocin, but with a slightly lower potency (approximately 4-fold lower at the 5-HT₂A receptor). The interaction with other receptors, such as 5-HT₁A, may also contribute to its overall pharmacological profile.[22]

Signaling Pathways

Activation of the 5-HT₂A receptor by an agonist like 4-HO-MPT initiates a well-described intracellular signaling cascade.[17][19] The receptor, coupled to the Gq protein, activates phospholipase C (PLC).[17][19][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). [17][19] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[17][19] This cascade is central to the excitatory effects mediated by the 5-HT₂A receptor.[17][24]





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Caption: The Gq-coupled 5-HT₂A receptor signaling pathway.



Experimental Protocols Proposed Protocol for Synthesis of 4-HO-MPT

This protocol is a hypothetical procedure based on standard methods for tryptamine synthesis. [8][9][25]

- Amide Formation: To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 1 hour. In a separate flask, dissolve N-methylpropylamine (2.5 eq) in anhydrous DCM. Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude glyoxylamide.
- Reduction: Prepare a suspension of LiAlH4 (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add a solution of the crude glyoxylamide (1.0 eq) in anhydrous THF dropwise at 0°C. After the addition is complete, heat the mixture to reflux and maintain for 12 hours. Cool to 0°C and cautiously quench the reaction by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and wash with THF.
 Concentrate the filtrate to yield crude 4-benzyloxy-MPT.
- Deprotection: Dissolve the crude 4-benzyloxy-MPT in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature. Stir vigorously for 16 hours. Filter the mixture through Celite to remove the catalyst and wash with ethanol.
 Concentrate the filtrate under reduced pressure to yield the crude 4-HO-MPT freebase.
- Purification: Purify the crude product using silica gel column chromatography.
- Salt Formation: Dissolve the purified freebase in a minimal amount of acetone. Add a solution of fumaric acid (0.5 eq) in acetone. Stir until a precipitate forms. Collect the solid by filtration, wash with cold acetone, and dry under vacuum to yield 4-HO-MPT fumarate.

Protocol for In Vitro Calcium Mobilization Assay

Foundational & Exploratory





This protocol outlines a standard method to assess functional activity at Gq-coupled receptors like the 5-HT₂A receptor.[15][21]

- Cell Culture: Culture HEK 293 cells stably expressing the human 5-HT₂A receptor in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin). Plate the cells into black-walled, clear-bottom 96-well plates and allow them to grow to ~90% confluency.
- Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS). Incubate the plate at 37°C for 1 hour in the dark.
- Compound Preparation: Prepare serial dilutions of 4-HO-MPT and a reference agonist (e.g.,
 5-HT or psilocin) in the assay buffer.
- Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure calcium flux. Set the instrument to record baseline fluorescence for approximately 20 seconds.
- Compound Addition: The instrument will then automatically add the prepared compound dilutions to the wells while continuing to record fluorescence intensity for another 2-3 minutes.
- Data Analysis: The change in fluorescence upon compound addition corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and E_{max} (efficacy) values.

Conclusion

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a classic psychedelic tryptamine that fits predictably within the structure-activity relationships of its class. Its chemical properties, particularly its instability as a 4-hydroxyindole, are analogous to psilocin. Pharmacologically, it acts as a potent, full agonist at the 5-HT₂A receptor, the primary target for psychedelic action. While existing in vitro data provides a solid foundation, further research is necessary to fully characterize its binding profile across a wider range of receptors, understand its metabolic fate, and establish its in vivo pharmacological and toxicological profile. The protocols and data



presented in this guide serve as a technical resource for professionals engaged in the study of novel psychoactive compounds and the development of serotonergic therapeutics.

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